2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide
Beschreibung
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-bromophenyl group at position 2 and an acetamide side chain linked to a 3-methoxybenzyl moiety. Key properties include:
Eigenschaften
CAS-Nummer |
1326837-93-7 |
|---|---|
Molekularformel |
C21H18BrN5O3 |
Molekulargewicht |
468.311 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O3/c1-30-17-4-2-3-14(9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-5-7-16(22)8-6-15/h2-10,13H,11-12H2,1H3,(H,23,28) |
InChI-Schlüssel |
DLLWKTDAOXWRME-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is a complex organic molecule featuring a pyrazolo[1,5-d][1,2,4]triazine core. This structure is notable for its potential biological activities, which stem from its unique combination of functional groups and substituents. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 456.3 g/mol. The presence of a bromophenyl group and a methoxybenzyl moiety enhances its potential interactions with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C20H18BrN5O2 |
| Molecular Weight | 456.3 g/mol |
| Core Structure | Pyrazolo[1,5-d][1,2,4]triazine |
| Notable Substituents | 4-bromophenyl, 3-methoxybenzyl |
Biological Activities
Research has indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazine framework exhibit various biological activities including:
- Antitumor Activity : Studies suggest that derivatives of pyrazolo[1,5-d][1,2,4]triazines can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antiviral Properties : Certain derivatives have shown effectiveness against viral infections through mechanisms that inhibit viral replication.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds. For instance:
- Antitumor Activity :
-
Antiviral Activity :
- Research focusing on similar triazine derivatives demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells .
- Anti-inflammatory Studies :
The biological activity of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptor activity related to inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Modifications
Compound A : N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
- Key differences :
- Substituent at position 2: 4-methoxyphenyl (vs. 4-bromophenyl in the target compound).
- Benzyl group: 4-chlorobenzyl (vs. 3-methoxybenzyl).
- Impact: Reduced halogen bonding due to replacement of bromine with methoxy. Increased polarity from the methoxy group may alter solubility and bioavailability.
Compound B : 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Key differences :
- Core structure: 1,2,4-triazole (vs. pyrazolo-triazine).
- Substituents: 4-pyridinyl and sulfur atom in the linker.
- Impact: The triazole core may confer distinct electronic properties and metabolic pathways. Sulfur inclusion could enhance metal-binding capacity or alter redox activity.
Functional Group Variations
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key differences :
- Core structure: Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo-triazine).
- Substituents: Fluorinated chromene and isopropylbenzamide .
- Impact: Fluorine atoms enhance metabolic stability and membrane permeability.
Key Research Findings
- Target Compound: No direct bioactivity data available, but pyrazolo-triazine derivatives are frequently explored as kinase inhibitors due to their ATP-binding site compatibility .
- Compound A : Discontinuation suggests suboptimal pharmacokinetics or toxicity in preclinical studies .
- Compound B : Sulfur-containing analogs often exhibit enhanced interaction with cysteine-rich targets (e.g., phosphatases) .
- Compound C : Fluorinated derivatives like this demonstrate prolonged half-lives in vivo, critical for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
